6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
Brand Name: Vulcanchem
CAS No.: 2306275-33-0
VCID: VC11650296
InChI: InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3
SMILES: COC1=NC=C(C=C1)CN2C3CC2CNC3
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane

CAS No.: 2306275-33-0

Cat. No.: VC11650296

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane - 2306275-33-0

Specification

CAS No. 2306275-33-0
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane
Standard InChI InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3
Standard InChI Key VMTUYEBUGWZAJC-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)CN2C3CC2CNC3
Canonical SMILES COC1=NC=C(C=C1)CN2C3CC2CNC3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s bicyclo[3.1.1]heptane framework consists of a seven-membered ring system with bridgehead nitrogen atoms. The 6-position is substituted with a (6-methoxypyridin-3-yl)methyl group, introducing both aromatic and ether functionalities. The InChIKey (VMTUYEBUGWZAJC-UHFFFAOYSA-N) and SMILES notation (COC1=NC=C(C=C1)CN2C3CC2CNC3) provide unambiguous stereochemical and connectivity details.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2306275-33-0
Molecular FormulaC12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight219.28 g/mol
IUPAC Name6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane
Purity≥97%

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for confirming its structure. The methoxy group (-OCH3\text{-OCH}_3) resonates at ~3.8 ppm in 1H^1\text{H}-NMR, while the pyridyl protons appear as distinct aromatic signals. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 219.28.

Synthesis and Preparation

Synthetic Routes

While explicit synthetic details for this compound are proprietary, analogous 3,6-diazabicyclo[3.1.1]heptane derivatives are synthesized through multi-step sequences involving:

  • Core Formation: Cyclization reactions using diamine precursors, often via Schiff base intermediates .

  • Functionalization: Alkylation or reductive amination to introduce the methoxypyridylmethyl group . For example, patent WO2019075114A1 describes coupling bicyclic amines with pyridyl halides under palladium catalysis .

  • Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) yields high-purity products .

Key Reaction Steps (Generalized):

  • Cyclization:
    Diamine+KetoneBicyclo[3.1.1]heptane Intermediate\text{Diamine} + \text{Ketone} \rightarrow \text{Bicyclo[3.1.1]heptane Intermediate} .

  • Alkylation:
    Bicyclo Intermediate+6-Methoxy-3-pyridylmethyl HalideTarget Compound\text{Bicyclo Intermediate} + \text{6-Methoxy-3-pyridylmethyl Halide} \rightarrow \text{Target Compound} .

Challenges in Synthesis

  • Steric Hindrance: The bicyclic system complicates nucleophilic substitutions, necessitating optimized conditions (e.g., elevated temperatures) .

  • Regioselectivity: Ensuring substitution at the 6-position requires careful choice of protecting groups .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

Patent WO2019075114A1 highlights its role in formulations targeting protein kinases, which are implicated in cancer and inflammatory diseases . The compound serves as a pharmacophore in molecules like 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, demonstrating nanomolar inhibitory activity against kinases such as JAK2 and ALK .

Table 2: Comparative Activity of Analogous Compounds

CompoundTarget ReceptorIC₅₀ (nM)Source
3-Propionyl-3,6-diazabicyclo[3.1.1]heptaneμ-Opioid12.3
Example Compound from WO2019075114A1JAK20.8

Recent Advances and Future Directions

Patent Landscape

The 2018 patent WO2019075114A1 underscores its utility in kinase inhibitors, with ongoing clinical trials for oncology applications . Innovations in synthetic methodologies (e.g., flow chemistry) could enhance scalability for industrial production.

Computational Studies

Molecular docking simulations predict strong interactions with kinase ATP-binding pockets, guiding the design of next-generation inhibitors . Quantitative structure-activity relationship (QSAR) models are being developed to optimize substituent effects .

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